

understanding the role of CCR8 in tumor microenvironments

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An In-depth Technical Guide on the Role of CCR8 in Tumor Microenvironments

Audience: Researchers, scientists, and drug development professionals.

Abstract

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to a dense infiltration of immunosuppressive cell populations. Among these, tumor-infiltrating regulatory T cells (tiTregs) are critical mediators of immune evasion. Recent transcriptomic studies have identified C-C Motif Chemokine Receptor 8 (CCR8) as a protein highly and selectively expressed on the surface of the most activated and suppressive tiTregs, with minimal expression in peripheral tissues.[1][2][3][4] This differential expression profile has positioned CCR8 as a premier target for next-generation immuno-oncology therapies. This technical guide provides a comprehensive overview of the molecular biology of CCR8, its functional role in the TME, the signaling pathways it governs, and the current landscape of therapeutic strategies designed to disrupt its function. We will delve into key preclinical data, relevant experimental protocols, and the rationale behind targeting CCR8 to deplete tiTregs and reinvigorate anti-tumor immunity.

The CCR8-CCL1 Axis: Molecular Components

CCR8, also known as CDw198, is a seven-transmembrane G protein-coupled receptor (GPCR) that belongs to the C-C chemokine receptor family.[1][5] Its expression is associated with



various immune cells, including Th2 cells, monocytes, NK cells, and, most notably for oncology, regulatory T cells.[1][6]

There are four known chemokine ligands for human CCR8: CCL1, CCL8, CCL16, and CCL18. [1] However, CCL1 is considered the primary and exclusive high-affinity ligand for CCR8.[1][5] [7] Within the TME, CCL1 is secreted by various cells, including tumor-associated macrophages and cancer-associated fibroblasts, playing a pivotal role in recruiting CCR8-expressing cells.[5][8]

CCR8 Expression: A Marker of Highly Suppressive Tumor-Infiltrating Tregs

The therapeutic appeal of CCR8 stems from its highly specific expression pattern. While most Treg-targeting therapies risk systemic immune-related adverse events due to the broad expression of targets like CTLA-4 or CD25, CCR8 expression is predominantly restricted to Tregs within the tumor microenvironment.[1][9]

- Tumor vs. Periphery: CCR8 is highly upregulated on FOXP3+ Tregs within tumor tissues across a wide range of cancers, including breast, colorectal, non-small cell lung carcinoma (NSCLC), and melanoma.[4][10][11] In contrast, Tregs in the peripheral blood, spleen, and other lymphoid organs show significantly lower levels of CCR8 expression.[1][2]
- Activated Phenotype: The CCR8+ tiTreg population represents a highly activated and suppressive subset.[2][11] Studies in human NSCLC tumors show that CCR8+ tiTregs have significantly higher expression of activation markers like OX-40 compared to their CCR8counterparts.[4]
- Prognostic Significance: High infiltration of CCR8+ Tregs and elevated CCR8 gene expression in the TME are correlated with a poor prognosis in multiple cancer types.[2][12]

Data Presentation

Table 1: Comparative Expression of CCR8 on Regulatory T cells (Tregs)



Location	Cell Type	CCR8 Expression Level	Key Findings	Source
Tumor Microenvironme nt	CD4+FOXP3+ Tregs	High	CCR8 marks a highly activated and suppressive Treg subpopulation.	[1][6][11]
Peripheral Blood	CD4+FOXP3+ Tregs	Low / Minimal	Provides a therapeutic window, minimizing systemic Treg depletion.	[1][2]
Spleen / Lymph Nodes	CD4+FOXP3+ Tregs	Low	Similar to peripheral blood, expression is substantially lower than in tumors.	[1][6]

| Human NSCLC Tumors | CD4+CD127-CD25+ Tregs | ~40% of tiTregs are CCR8+ | CCR8+ tiTregs show higher levels of the activation marker OX-40. |[4] |

Table 2: CCR8 Upregulation in Various Human Cancers (Tumor vs. Normal Tissue)



Cancer Type	CCR8 Expression Status	Correlation with FOXP3	Source
Breast Invasive Carcinoma (BRCA)	Significantly Upregulated	Strong Positive Correlation	[10]
Colon Adenocarcinoma (COAD)	Significantly Upregulated	Strong Positive Correlation	[10]
Head and Neck Squamous Cell Carcinoma (HNSC)	Significantly Upregulated	Strong Positive Correlation	[10]
Non-Small Cell Lung Carcinoma (NSCLC)	Significantly Upregulated	Strong Positive Correlation	[4]
Melanoma	Significantly Upregulated	Strong Positive Correlation	[4]
Liver Hepatocellular Carcinoma (LIHC)	Significantly Upregulated	Strong Positive Correlation	[13]
Stomach Adenocarcinoma (STAD)	Significantly Upregulated	Strong Positive Correlation	[10]

| Muscle-Invasive Bladder Cancer (MIBC) | Significantly Upregulated | Strong Positive Correlation |[12] |

Functional Role and Signaling Pathways in the TME

CCR8 is not merely a marker; it plays a functional role in orchestrating the immunosuppressive landscape of the TME. Its functions include Treg recruitment, retention, and the potentiation of their suppressive capabilities.

The CCL1-CCR8 Signaling Pathway

The binding of CCL1 to CCR8 on Tregs activates a Gαi-protein-dependent signaling cascade. [14] A key downstream effector is the Signal Transducer and Activator of Transcription 3



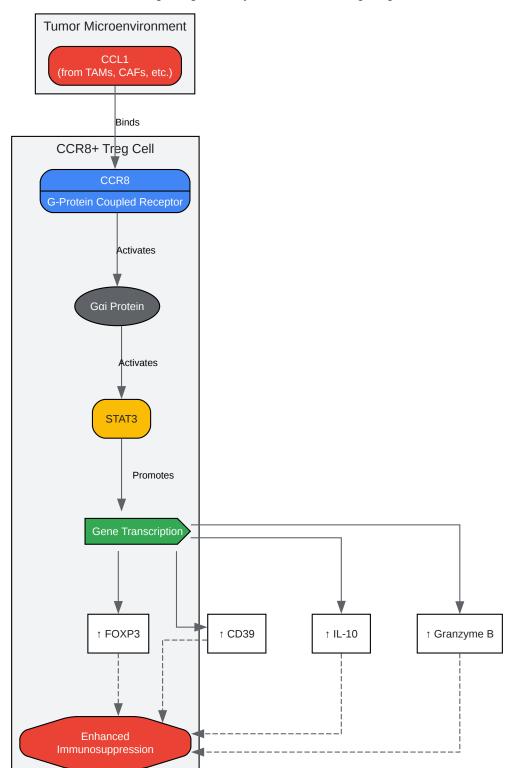




(STAT3).[15][16][17] This interaction initiates a transcriptional program that enhances the suppressive phenotype of the Treg cell.

- STAT3-Dependent Potentiation: The CCL1-CCR8 interaction induces STAT3-dependent upregulation of key molecules associated with Treg function, including the master transcription factor FOXP3, the ectonucleotidase CD39 (which converts ATP to immunosuppressive adenosine), IL-10, and Granzyme B.[7][15][16]
- Autocrine Loop: Evidence suggests a self-feeding mechanism where CCL1 produced by
 Tregs can upregulate CCR8 expression on the same cells, creating a positive feedback loop
 that sustains their suppressive potential at the tumor site.[15][16]
- Treg Stability: In bladder cancer models, the CCR8-STAT3 axis has been shown to upregulate transcription factors FOXO1 and c-MAF, which are critical for maintaining Treg stability and function.[12]





CCR8 Signaling Pathway in Tumor-Infiltrating Tregs

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A diagram of the CCR8 signaling cascade in regulatory T cells.



The Role of CCR8 in Treg Accumulation: A Point of Discussion

While the CCL1-CCR8 axis is a potent chemoattractant system, its necessity for the accumulation of Tregs within tumors is debated. Studies using Ccr8 knockout mice demonstrated that while CCR8 marks highly suppressive Tregs, its absence did not prevent Treg accumulation in MC38 colorectal and B16 melanoma tumors.[6][18] This pivotal finding suggests that the primary therapeutic benefit of anti-CCR8 antibodies may not come from blocking migration (blockade) but from eliminating the existing CCR8+ Treg population (depletion).[6][18]

CCR8 as a Therapeutic Target

Targeting CCR8 offers a strategy to selectively eliminate the most suppressive immune cells in the TME, thereby shifting the balance toward an effective anti-tumor response.[10][19]

Therapeutic Strategies

The leading strategy involves monoclonal antibodies designed for enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC).[20] By engineering the Fc region of the antibody (e.g., afucosylation), its affinity for Fcy receptors on effector cells like NK cells is increased, leading to potent and specific lysis of CCR8-expressing tiTregs.[21][22]

- ADCC-Enhanced Antibodies: Preclinical studies show that ADCC-prone anti-CCR8
 antibodies effectively deplete tiTregs, reduce tumor growth, and synergize with anti-PD-1
 therapy.[5][11][23] In contrast, antibodies designed only to block CCR8 signaling without
 ADCC capability did not impact tumor growth.[11]
- Combination Therapy: The depletion of immunosuppressive tiTregs via anti-CCR8 therapy can remodel the TME, making it more susceptible to checkpoint inhibitors. Mechanistically, depleting CCR8+ Tregs can increase IL-12 secretion from dendritic cells, which in turn promotes the cytotoxic activity of CD8+ T cells, creating a powerful synergy with PD-1 blockade.[24]

Preclinical and Clinical Landscape



Numerous pharmaceutical companies are advancing anti-CCR8 antibodies through development, underscoring the high potential of this target.

Table 3: Summary of Key Preclinical Findings for Anti-CCR8 Therapy

Study Focus	Animal Model	Intervention	Key Outcome	Source
Depletion vs. Blockade	LLC-OVA, MC38 (Lung, Colon)	ADCC-prone vs. ADCC- deficient anti- CCR8 Nb-Fc	ADCC-prone Ab reduced tumor growth and depleted tiTregs; blocking Ab had no effect.	[11]
Synergy with Anti-PD-1	MC38 (Colon)	Anti-mouse CCR8 mlgG2a +/- anti-PD-1	Combination therapy promoted anti- tumor responses in a PD-1 resistant model.	[23]
TME Remodeling	hCCR8 Knock-in Mice (Colon)	SRF114 (human anti-CCR8 Ab)	Depleted tiTregs, increased pro-inflammatory cytokines, and drove CD8+ T cell proliferation.	[22]

| Genetic Knockout | MC38, B16 (Colon, Melanoma) | Ccr8 -/- mice | Tumor growth was unaffected by CCR8 loss, suggesting depletion is the key therapeutic mechanism. |[6][18] |

Table 4: Selected Anti-CCR8 Agents in Clinical Development



Agent	Company	Mechanism	Phase	Source
BMS-986340	Bristol Myers Squibb	Monoclonal Antibody (Depleting)	Phase 1/2	[20][25]
GS-1811 (JTX- 1811)	Gilead Sciences	Monoclonal Antibody (Depleting)	Phase 1	[20][25][26]
CHS-114 (SRF114)	Coherus BioSciences	Monoclonal Antibody (Depleting)	Phase 1/2	[20][22][26]
RO7502175	Genentech/Roch e	Afucosylated Antibody (ADCC)	Preclinical/Phase 1	[21]
LM-108	LaNova Medicines	Monoclonal Antibody	Phase 1/2 (Terminated/New Studies Started)	[26]

| AMG 355 (FPA157) | Amgen | Monoclonal Antibody | Phase 1 |[26] |

Key Experimental Protocols & Workflows Protocol: Flow Cytometric Analysis of CCR8+ Tregs in Tumors

This protocol outlines the identification and quantification of CCR8+ Tregs from dissociated tumor tissue.

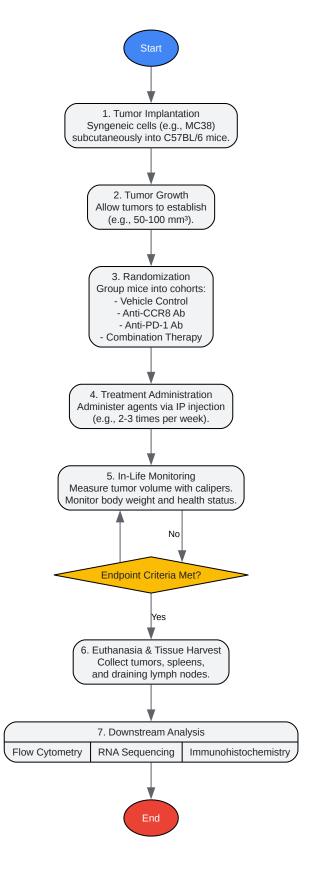
- Tumor Dissociation: Excise tumors from mice and mechanically mince them. Digest tissue using a tumor dissociation kit (e.g., Miltenyi Biotec) containing collagenase and DNase for 30-45 minutes at 37°C.
- Cell Filtration: Pass the digested tissue through a 70 μm cell strainer to obtain a single-cell suspension.



- Red Blood Cell Lysis: If necessary, treat the cell suspension with an ACK lysis buffer to remove red blood cells.
- Surface Staining: Resuspend cells in FACS buffer (PBS + 2% FBS). Stain with a viability dye (e.g., Zombie Aqua) to exclude dead cells. Incubate with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice. A typical panel includes:
 - T Cell Markers: Anti-CD45, Anti-CD3, Anti-CD4, Anti-CD8
 - Treg Markers: Anti-CD25, Anti-CD127 (low expression on Tregs)
 - Target Receptor: Anti-CCR8 (e.g., CCR8-BV421)[23]
 - o Activation/Checkpoint Markers: Anti-OX-40, Anti-PD-1, Anti-CTLA-4
- Fixation and Permeabilization: Wash the cells, then fix and permeabilize using a FOXP3/Transcription Factor staining buffer set according to the manufacturer's protocol.
- Intracellular Staining: Incubate the permeabilized cells with an anti-FOXP3 antibody for at least 60-90 minutes on ice.[23]
- Data Acquisition: Wash the cells and acquire data on a multicolor flow cytometer.
- Gating Strategy: Sequentially gate on: Lymphocytes -> Singlets -> Live Cells -> CD45+ ->
 CD3+ -> CD4+ -> CD25+ / FOXP3+ to identify Tregs. Within the Treg population, quantify
 the percentage and Mean Fluorescence Intensity (MFI) of CCR8+ cells.

Workflow: Evaluating Anti-CCR8 Therapy in a Syngeneic Mouse Model





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Workflow for preclinical assessment of anti-CCR8 immunotherapies.



Conclusion and Future Directions

CCR8 has emerged as a highly compelling, tumor-specific target for cancer immunotherapy.[3] [9] Its restricted expression on the most suppressive subset of tumor-infiltrating Tregs provides a clear rationale for developing therapies that can selectively deplete these cells while sparing the peripheral Treg population essential for immune homeostasis.[13] Preclinical data strongly support a therapeutic strategy based on ADCC-mediated depletion, which has demonstrated robust monotherapy activity and synergy with checkpoint inhibitors.[11][22][23]

Future research will focus on optimizing dosing and combination strategies in clinical trials, identifying biomarkers to select patients most likely to respond, and exploring potential mechanisms of resistance. The development of CCR8-targeting agents represents a significant step forward in precisely targeting the key drivers of immunosuppression within the tumor microenvironment.

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